Superior ET_A Receptor Selectivity of Ambrisentan Over Bosentan
Ambrisentan demonstrates significantly higher selectivity for the endothelin-A (ET_A) receptor over the ET_B receptor compared to bosentan, a key pharmacological differentiator. This selectivity is quantified by the ET_A:ET_B selectivity ratio [1]. The racemic mixture (±)-ambrisentan is used in research to validate analytical methods for enantiomeric purity and to study the impact of chirality on receptor binding, as the (S)-enantiomer is solely responsible for this high selectivity .
| Evidence Dimension | ET_A:ET_B Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | 200:1 |
| Comparator Or Baseline | Bosentan (20:1) |
| Quantified Difference | 10-fold higher selectivity |
| Conditions | Receptor binding assay data compiled from pharmacological reviews |
Why This Matters
This 10-fold higher selectivity for ET_A over ET_B is a primary scientific rationale for choosing ambrisentan over bosentan in research focusing on selective ET_A pathway modulation, minimizing confounding ET_B-mediated effects.
- [1] Safdar, Z., et al. (2018). Pulmonary Arterial Hypertension: A Review of Endothelin Receptor Antagonists. Vascular Health and Risk Management, 14, 253-264. View Source
